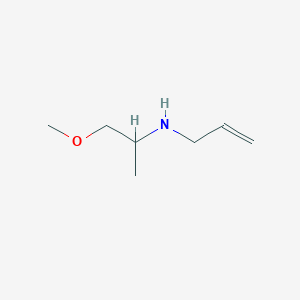

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

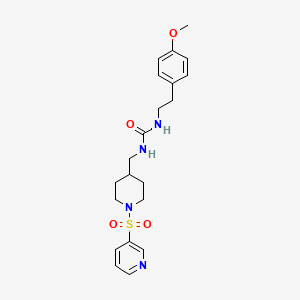

“(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine” is an organic compound with the molecular formula C7H16ClNO . It is also known as “(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride” and has a molecular weight of 165.66 .

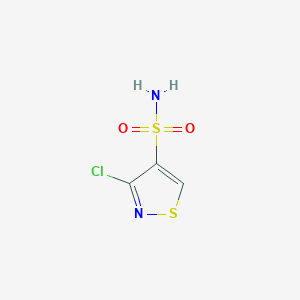

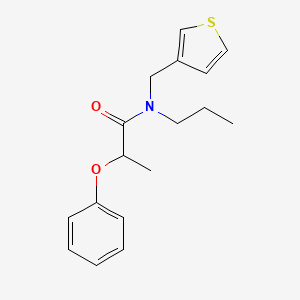

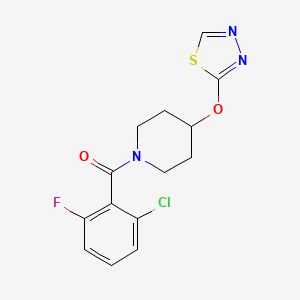

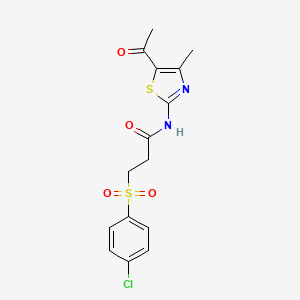

Molecular Structure Analysis

The molecular structure of “(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine” consists of a prop-2-en-1-yl group attached to a methoxypropan-2-yl group via an amine linkage . The compound has a molecular weight of 165.66 .Scientific Research Applications

Catalytic Applications

Catalytic Amination of 1-Methoxy-2-Propanol

A study by (Bassili & Baiker, 1990) investigated the amination of 1-methoxy-2-propanol by ammonia using a nickel-on-silica catalyst. This process produced 2-amino-1-methoxypropane with high selectivity, offering insights into applications in catalytic amination.

Synthesis of Cobalt, Zinc, and Cadmium Complexes

Research by (Shin et al., 2016) focused on synthesizing mononuclear Co(II), Zn(II), and Cd(II) complexes using N,N′,N-bis((1H-pyrazol-1-yl)methyl)amines. These complexes played a role in polymerizing methyl methacrylate, demonstrating the potential in catalytic applications.

Kinetics of Dehydroamination of 1-Methoxypropan-2-ol

Another study by (Bassili & Baiker, 1991) described the kinetics of dehydroamination of 1-methoxypropan-2-ol over nickel-on-silica. This research contributes to understanding the catalytic process in amination reactions.

Enzymatic Applications

Optimization in Kinetic Resolution of Chiral Amines

(Olah et al., 2018) explored the use of 2-alkoxyacetates as acylating agents in the kinetic resolution of racemic amines. This study highlighted the potential of such compounds in enzymatic processes for producing chiral amines.

Synthesis of Beta-Lactam Antibiotics

(Woo, 1981) discussed the use of the 2-methoxypropan-2-yl group as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics, indicating its utility in pharmaceutical synthesis.

Biocatalytic Reductive Amination

A study by (Ducrot et al., 2021) explored biocatalytic reductive amination for synthesizing short chiral alkyl amines, demonstrating the relevance in producing pharmaceutical precursors.

Enzyme and Reaction Engineering in Biocatalysis

(Matcham et al., 1999) developed a biocatalytic process for producing (S)-methoxyisopropylamine, a chiral amine common in chloroacetamide herbicides. This showcases the application in agrochemical manufacturing.

Miscellaneous Applications

Polarographic Reduction Behaviour of Copper

Research by (Kumbhar et al., 1990) studied the complexation behaviour of 1-amino-3-methoxypropane with copper, highlighting its potential application in boiler water treatment.

Palladium(II) Complexes as Catalysts for Methoxycarbonylation

(Zulu et al., 2020) examined Palladium(II) complexes with various ligands, including 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine, for their efficacy in the methoxycarbonylation of olefins.

Safety and Hazards

properties

IUPAC Name |

1-methoxy-N-prop-2-enylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-5-8-7(2)6-9-3/h4,7-8H,1,5-6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEULDVMYKUXRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)